molecular formula C60H60Cl2N8O17P2 B12750860 Einecs 278-832-0 CAS No. 78098-92-7

Einecs 278-832-0

Cat. No.: B12750860
CAS No.: 78098-92-7
M. Wt: 1298.0 g/mol
InChI Key: FGVZHRXVOMZZOH-DTSQZMQMSA-N
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Description

Einecs 278-832-0 is a useful research compound. Its molecular formula is C60H60Cl2N8O17P2 and its molecular weight is 1298.0 g/mol. The purity is usually 95%.
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Preparation Methods

The preparation methods for Einecs 278-832-0 are not explicitly documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as esterification, amidation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Einecs 278-832-0, like many organic compounds, is likely to undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific functional groups present in this compound.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in biochemical assays or as a probe in molecular biology studies.

    Medicine: It could be investigated for potential therapeutic properties or as a drug precursor.

    Industry: It may be used in the production of polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action for Einecs 278-832-0 is not well-documented. like many organic compounds, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Einecs 278-832-0 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:

    Einecs 278-621-3: This compound has a similar molecular structure and may undergo similar chemical reactions.

    Einecs 278-380-4: This compound is also listed in the EINECS inventory and may have comparable applications in scientific research.

Properties

CAS No.

78098-92-7

Molecular Formula

C60H60Cl2N8O17P2

Molecular Weight

1298.0 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate

InChI

InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1

InChI Key

FGVZHRXVOMZZOH-DTSQZMQMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl

Origin of Product

United States

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